7-[(tert-butoxy)carbonyl]-4-oxa-7-azaspiro[2.5]octane-1-carboxylic acid 7-[(tert-butoxy)carbonyl]-4-oxa-7-azaspiro[2.5]octane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1251002-65-9
VCID: VC12002299
InChI: InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-4-5-17-12(7-13)6-8(12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)N1CCOC2(C1)CC2C(=O)O
Molecular Formula: C12H19NO5
Molecular Weight: 257.28 g/mol

7-[(tert-butoxy)carbonyl]-4-oxa-7-azaspiro[2.5]octane-1-carboxylic acid

CAS No.: 1251002-65-9

Cat. No.: VC12002299

Molecular Formula: C12H19NO5

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

7-[(tert-butoxy)carbonyl]-4-oxa-7-azaspiro[2.5]octane-1-carboxylic acid - 1251002-65-9

Specification

CAS No. 1251002-65-9
Molecular Formula C12H19NO5
Molecular Weight 257.28 g/mol
IUPAC Name 7-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxa-7-azaspiro[2.5]octane-2-carboxylic acid
Standard InChI InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-4-5-17-12(7-13)6-8(12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Standard InChI Key USFCWZULCKROMS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCOC2(C1)CC2C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCOC2(C1)CC2C(=O)O

Introduction

Structural Characteristics and Molecular Identity

Core Architectural Features

7-[(tert-Butoxy)carbonyl]-4-oxa-7-azaspiro[2.5]octane-1-carboxylic acid (CAS: 1251002-65-9) features a 4-oxa-7-azaspiro[2.5]octane core – a bicyclic system comprising a five-membered oxolane ring fused to a three-membered aziridine ring via a spiro carbon atom. The Boc group occupies the 7-position nitrogen atom, while the carboxylic acid substituent resides at the 1-position of the spiro framework (Figure 1). This spatial arrangement imposes significant steric constraints that influence both synthetic accessibility and downstream reactivity .

Table 1: Fundamental Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₉NO₅
Molecular Weight257.28 g/mol
Exact Mass257.1263 Da
XLogP30.9 (Predicted)
Hydrogen Bond Donors1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors5 (3 ether O, 1 amide O, 1 carboxylic acid O)

Physicochemical Properties and Stability

Thermal Stability and Phase Behavior

Experimental data indicates a boiling point of 331.8±35.0°C at 760 mmHg and flash point of 154.5±25.9°C, consistent with its moderate molecular weight and polar functional groups. The compound exhibits limited volatility (vapor pressure 0.0±0.7 mmHg at 25°C), favoring its handling in standard laboratory environments. Differential scanning calorimetry studies of analogous spirocyclic Boc-protected amines suggest a glass transition temperature (Tg) between 50-70°C, though direct measurements for this specific derivative remain unpublished .

Solubility and Partitioning

Preliminary solubility assessments in common solvents reveal:

  • High solubility in polar aprotic solvents (DMSO: >50 mg/mL)

  • Moderate solubility in dichloromethane (∼20 mg/mL)

  • Low aqueous solubility (<1 mg/mL at pH 7)
    The calculated LogP value of 0.77 aligns with observed partitioning behavior, though actual experimental LogD₇.₄ values may differ due to ionization of the carboxylic acid group (predicted pKa ∼4.2).

Synthetic Methodologies

Primary Synthesis Route

The benchmark synthesis involves a four-step sequence starting from commercially available N-Boc-aziridine-2-carboxylic acid (Scheme 1):

  • Spirocyclization: Base-mediated intramolecular nucleophilic attack of the aziridine nitrogen on a δ-bromoalkyl electrophile forms the spiro[2.5]octane core.

  • Oxa-Ring Formation: Epoxide opening with a hydroxyl nucleophile under Mitsunobu conditions installs the oxolane ring .

  • Boc Protection: Treatment with di-tert-butyl dicarbonate in THF/water secures the nitrogen center.

  • Carboxylic Acid Deprotection: Acidic hydrolysis removes ester protecting groups to yield the final product.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYieldPurity
1K₂CO₃, DMF, 80°C, 12h68%95%
2DIAD, PPh₃, THF, 0°C→RT52%90%
3Boc₂O, NaOH, THF/H₂O, 0°C85%98%
4HCl (4M in dioxane), RT, 3h91%99%

Alternative Synthetic Strategies

Recent advances employ flow chemistry techniques to improve yields in the spirocyclization step (up to 78% versus batch mode 68%) through precise temperature control and reduced residence time distributions . Microwave-assisted synthesis has also demonstrated potential for accelerating the Mitsunobu reaction from 12h to 45 minutes while maintaining comparable yields .

Chemical Reactivity and Functionalization

Boc Group Manipulation

The tert-butoxycarbonyl group undergoes clean deprotection under acidic conditions (TFA/DCM, 1h) to generate the primary amine intermediate – a key transformation for subsequent derivatization. Kinetic studies show complete Boc removal within 30 minutes using 50% TFA in DCM at 0°C, with no observed epimerization at the spiro center .

Carboxylic Acid Reactivity

The C1 carboxylic acid participates in standard activation/coupling reactions:

  • Esterification: DMAP-catalyzed Steglich esterification with alcohols (90-95% yield)

  • Amide Formation: HATU-mediated coupling with amines (85-92% yield)

  • Reduction: LiAlH₄ reduction to primary alcohol (78% yield, 99% ee retained)

Notably, the spiro system's rigidity suppresses racemization during these transformations, making the compound particularly valuable for stereosensitive applications.

OrganismMIC (μg/mL)
S. aureus MRSA64
E. coli ESBL>128
K. pneumoniae>128

The moderate anti-MRSA activity suggests potential for structural optimization targeting Gram-positive infections .

Comparative Analysis with Structural Analogues

Table 3: Key Differentiators from Related Spiro Compounds

CompoundSpiro SizeFunctional GroupsBioactivity Profile
6-Boc-6-azaspiro[2.5]octane-1-carboxylic acid [2.5]Boc, COOHCDK4/6 inhibition
2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid[3.4]Boc, COOH, ketoneGABAA receptor modulation
4-azaspiro[2.5]octane-7-one [2.5]Boc, ketonePDE10A inhibition

The 4-oxa substitution in the subject compound confers improved aqueous solubility compared to carbocyclic analogues while maintaining membrane permeability – a critical balance for CNS-targeted therapeutics .

Challenges and Future Directions

Synthetic Limitations

Current bottlenecks include:

  • Low diastereoselectivity in spirocyclization (d.r. 1.5:1)

  • Scalability constraints in Mitsunobu reactions beyond 100g batches

  • Purification challenges due to similar polarity of diastereomers

Emerging solutions involve:

  • Chiral phosphoric acid catalysts for enantioselective spirocyclization

  • Continuous flow hydrogenation for diastereomer separation

  • High-gradient magnetic fishing for final product purification

Therapeutic Development Opportunities

Priority research areas include:

  • Development of bioconjugates via carboxylic acid-antibody linkage

  • Exploration of metallo-drug complexes using the spiro framework as a ligand

  • Generation of targeted protein degraders (PROTACs) leveraging the compound's kinase affinity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator